molecular formula C26H21NO3 B14006487 (1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid

(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid

Cat. No.: B14006487
M. Wt: 395.4 g/mol
InChI Key: XTESRESPLSQPKE-UHFFFAOYSA-N
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Description

(1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound characterized by its unique binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 1-pyrrolidinylcarbonyl chloride with a binaphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

(1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is used as a chiral ligand in asymmetric synthesis. Its unique structure allows for the formation of enantioselective catalysts.

Biology

In biological research, this compound is studied for its potential as a molecular probe due to its ability to interact with specific biomolecules.

Medicine

In medicine, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidinylcarbonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The binaphthalene structure provides a rigid framework that can enhance binding specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Pyrrolidinylcarbonyl)benzeneboronic acid pinacol ester
  • 4-(1-Pyrrolidinylcarbonyl)benzoic acid

Uniqueness

Compared to similar compounds, (1S)-2’-(1-Pyrrolidinylcarbonyl)[1,1’-binaphthalene]-2-carboxylic acid stands out due to its binaphthalene structure, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

1-[2-(pyrrolidine-1-carbonyl)naphthalen-1-yl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C26H21NO3/c28-25(27-15-5-6-16-27)21-13-11-17-7-1-3-9-19(17)23(21)24-20-10-4-2-8-18(20)12-14-22(24)26(29)30/h1-4,7-14H,5-6,15-16H2,(H,29,30)

InChI Key

XTESRESPLSQPKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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